molecular formula C12H15N3O6 B8410477 2'-O-cyanoethyluridine

2'-O-cyanoethyluridine

Cat. No.: B8410477
M. Wt: 297.26 g/mol
InChI Key: WSOOQPQPYBMMLJ-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-Cyanoethyluridine is a chemically modified nucleoside derived from uridine. It features a cyanoethyl group attached to the 2’ position of the ribose sugar. This modification enhances the compound’s stability and hybridization properties, making it a valuable tool in various scientific and industrial applications, particularly in the field of nucleic acid research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-cyanoethyluridine typically involves the ring-opening reaction of 2,2’-anhydrouridine with 2-cyanoethyl trimethylsilyl ether in the presence of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for 2’-O-cyanoethyluridine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the ring-opening reaction, and subsequent purification of the product.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Cyanoethyluridine can undergo various chemical reactions, including:

    Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives.

Scientific Research Applications

2’-O-Cyanoethyluridine has several important applications in scientific research:

Mechanism of Action

The mechanism by which 2’-O-cyanoethyluridine exerts its effects is primarily related to its ability to enhance the stability and hybridization properties of RNA molecules. The cyanoethyl group increases the rigidity of the ribose sugar, which in turn stabilizes the RNA duplex. This stabilization is crucial for applications in gene regulation and therapeutic interventions .

Properties

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

3-[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropanenitrile

InChI

InChI=1S/C12H15N3O6/c13-3-1-5-20-10-9(18)7(6-16)21-11(10)15-4-2-8(17)14-12(15)19/h2,4,7,9-11,16,18H,1,5-6H2,(H,14,17,19)/t7-,9-,10-,11-/m1/s1

InChI Key

WSOOQPQPYBMMLJ-QCNRFFRDSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCC#N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCC#N

Origin of Product

United States

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